BenchChemオンラインストアへようこそ!

LP-471756

GPR139 GPCR pharmacology cAMP assay

LP-471756 is a validated GPR139 antagonist for cAMP signaling studies, with an IC50 of 640nM. It serves as an essential reference tool for confirming GPR139 functional coupling, particularly when paired with its agonist counterpart LP-360924. Select this compound for reproducible, literature-supported results in GPR139 activation assays and for its use as a chemically distinct scaffold control.

Molecular Formula C19H23NO2S
Molecular Weight 329.5 g/mol
Cat. No. B1675267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-471756
SynonymsLP-471756;  LP 471756;  LP471756.
Molecular FormulaC19H23NO2S
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
InChIInChI=1S/C19H23NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h5-7,10-14,16,20H,2-4,8-9H2,1H3
InChIKeySTLMNZVBCJVQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP-471756: A Benchmark GPR139 Antagonist for Orphan GPCR Research


LP-471756 (CAS 413605-11-5) is a synthetic organic small molecule identified as an antagonist of GPR139, an orphan G-protein-coupled receptor (GPCR) highly enriched in the habenula and striatum [1]. As one of the first tool compounds to emerge from early GPR139 high-throughput screening campaigns, LP-471756 is well-established in the literature as a reference antagonist for investigating GPR139 function and has been validated in cAMP inhibition assays against surrogate agonist-stimulated receptor activation [2].

Why LP-471756 Cannot Be Simply Substituted: Divergent Signaling and Potency in GPR139 Pharmacology


The GPR139 receptor exhibits complex and context-dependent signaling that varies substantially between assay systems and cellular backgrounds [1]. GPR139 antagonists reported in the literature span more than a 3-fold range in potency (IC50 values from ~150 nM to >600 nM) and belong to structurally distinct chemical series with differing selectivity profiles [2]. Importantly, the efficacy of GPR139 antagonists in functional assays (e.g., cAMP inhibition vs. calcium mobilization) is not uniformly predictive across compounds; thus, substituting one antagonist for another without validation of the specific signaling endpoint risks experimental irreproducibility [3]. The quantitative evidence below establishes LP-471756's precise functional identity relative to both in-class antagonists and its complementary agonist counterpart.

LP-471756 Quantitative Differentiation Data: Potency, Paired-Tool Utility, and Selectivity Benchmarks


LP-471756 vs. NCRW0005-F05: Divergent Antagonist Potency and Assay Compatibility

LP-471756 exhibits an IC50 of 640 nM in a cAMP inhibition assay using CHO cells expressing human GPR139 [1]. In contrast, NCRW0005-F05, another widely used GPR139 antagonist, displays an IC50 of approximately 148 nM in calcium mobilization assays [2]. While the direct assay difference precludes a strict potency comparison, the distinct assay readouts (cAMP vs. calcium mobilization) highlight that these two antagonists operate in different functional contexts; LP-471756 is specifically validated for cAMP pathway inhibition, making it the preferred choice for studies involving Gαs-coupled signaling readouts [3]. Limited cross-assay comparative data are publicly available, and the reported selectivity claims for LP-471756 as 'selective' appear primarily in vendor technical documentation rather than peer-reviewed selectivity panels .

GPR139 GPCR pharmacology cAMP assay

LP-471756 vs. LP-114958: Comparable Potency, Divergent Structural Scaffolds

LP-471756 and LP-114958 represent two structurally distinct GPR139 antagonist scaffolds identified from the same high-throughput screening campaign [1]. Both compounds exhibit sub-micromolar antagonist activity, with LP-471756 at IC50 = 640 nM and LP-114958 at IC50 = 670 nM in cAMP inhibition assays [2]. The near-identical potency values (within ~5%) indicate that both compounds are functionally equipotent in the cAMP assay; however, they belong to different chemical series and are expected to display divergent off-target profiles, though comprehensive selectivity data remain limited in the public domain [3].

GPR139 SAR tool compound

LP-471756 + LP-360924: A Validated Antagonist/Agonist Pair for Functional GPR139 Studies

LP-471756 functionally antagonizes LP-360924-stimulated cAMP production with an IC50 of 640 nM in CHO cells expressing human GPR139 [1]. This direct pharmacodynamic relationship—where LP-471756 concentration-dependently inhibits cAMP elevation induced by the GPR139 surrogate agonist LP-360924—has been experimentally validated and cited in multiple independent studies [2]. The LP-471756/LP-360924 pair constitutes one of the earliest and most widely referenced tool compound combinations for interrogating GPR139 function in Gαs-coupled signaling pathways, providing a well-characterized positive/negative control system .

GPR139 functional antagonism paired tool compounds

LP-471756 Physicochemical Profile: A Structurally Distinct Sulfonamide Antagonist

LP-471756 (4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide) is a sulfonamide-based GPR139 antagonist with a molecular weight of 329.46 g/mol and XLogP of approximately 5.2-5.7 [1]. In contrast, NCRW0005-F05 and NCRW0008-C04 belong to distinct chemical series derived from the National Center for Drug Screening (Shanghai) screening campaigns, while JNJ-3792165 represents yet another scaffold from Janssen [2]. The sulfonamide core of LP-471756 offers different solubility, permeability, and metabolic stability characteristics relative to these alternative scaffolds, though direct comparative ADME/PK data for LP-471756 are not publicly available in peer-reviewed literature [3].

GPR139 chemical scaffold sulfonamide

LP-471756: Optimal Research Applications Based on Validated Quantitative Evidence


Gαs-Coupled cAMP Signaling Studies Requiring Validated GPR139 Antagonism

LP-471756 is ideally suited for experiments interrogating GPR139-mediated cAMP signaling pathways. Its functional antagonism of LP-360924-stimulated cAMP production (IC50 = 640 nM) is well-documented in the original peer-reviewed screening study [1]. Researchers investigating GPR139 coupling to Gαs and downstream cAMP-dependent processes should select LP-471756 as the reference antagonist for this specific signaling modality, as alternative antagonists like NCRW0005-F05 are primarily characterized in calcium mobilization assays [2].

Paired Antagonist/Agonist Control Experiments for GPR139 Functional Validation

LP-471756 and LP-360924 together constitute a validated, literature-supported antagonist/agonist pair for GPR139 functional studies [1]. This combination is particularly valuable for establishing positive and negative controls in GPR139 activation assays, enabling robust experimental design without the need for de novo validation of tool compound compatibility. The pair is cited by IUPHAR/BPS as useful tool compounds for further investigation of GPR139 function [3].

Orthogonal Scaffold Validation in GPR139 Medicinal Chemistry Campaigns

For medicinal chemistry programs developing novel GPR139 ligands, LP-471756 offers a sulfonamide-based antagonist scaffold that is chemically distinct from the NCRW series and Janssen-derived compounds [1]. Its structural divergence from other known GPR139 antagonists makes it a valuable orthogonal control for assessing scaffold-dependent effects in selectivity and functional assays. Researchers can use LP-471756 alongside structurally unrelated antagonists to confirm that observed phenotypes are target-mediated rather than scaffold-specific artifacts [2].

Reference Antagonist for GPR139 Target Engagement Studies

LP-471756 serves as a well-characterized reference antagonist for GPR139 target engagement studies, particularly in recombinant cell systems expressing human GPR139 [1]. Its sub-micromolar potency (IC50 = 640 nM) and established cAMP assay validation provide a reproducible benchmark for confirming GPR139 expression and functional coupling in newly established cell lines or assay platforms. Note that in vivo pharmacokinetic and brain penetration data for LP-471756 are not publicly reported; researchers requiring in vivo-grade tool compounds should verify suitability for their specific animal model [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-471756

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.